9-Acridinecarboxylic acid hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

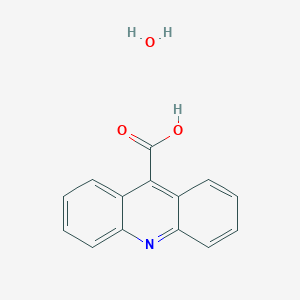

9-Acridinecarboxylic acid hydrate is a chemical compound with the molecular formula C14H9NO2 · xH2O. It is a derivative of acridine, a nitrogen-containing heterocyclic compound. This compound is known for its bright yellow to yellow-green crystalline powder form and is primarily used in scientific research due to its unique properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-acridinecarboxylic acid hydrate typically involves the Pfitzinger reaction, which is a condensation reaction between an acridine derivative and a carboxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: It can be reduced to form reduced acridine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the acridine ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly used.

Major Products Formed:

Oxidation: Oxidized acridine derivatives.

Reduction: Reduced acridine derivatives.

Substitution: Substituted acridine compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

Applications Overview

-

Pharmaceutical Development

- Anti-Cancer Activity : 9-Acridinecarboxylic acid and its derivatives have been extensively studied for their anti-cancer properties. Research indicates that acridine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study highlighted the efficacy of 9-substituted acridines in inhibiting tumor growth through mechanisms such as DNA intercalation and apoptosis induction in cancer cells .

- Antimicrobial Properties : Some studies have shown that acridine derivatives possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.

- Fluorescent Probes

- Organic Synthesis

Case Study 1: Anti-Cancer Efficacy

A recent review discussed the structural modifications of acridines to enhance their anti-cancer activity. Several compounds derived from 9-acridinecarboxylic acid showed promising results in inhibiting cell proliferation in human cancer cell lines such as HeLa and HepG2. The study reported IC50 values in the low micromolar range for several derivatives, indicating strong cytotoxicity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 0.90 |

| Compound B | HepG2 | 1.20 |

| Compound C | A549 | 0.75 |

Case Study 2: Fluorescent Applications

In a study focusing on the fluorescence properties of acridine derivatives, researchers demonstrated that modifications at the 9-position significantly altered the emission spectra, making these compounds suitable for use as fluorescent markers in biological research .

| Modification | Emission Wavelength (nm) |

|---|---|

| Unmodified | 450 |

| Methyl Group | 480 |

| Ethyl Group | 500 |

Wirkmechanismus

The mechanism of action of 9-acridinecarboxylic acid hydrate involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, affecting processes such as replication and transcription. The compound targets the DNA double helix, inserting itself between base pairs and stabilizing the DNA structure through π-π interactions .

Vergleich Mit ähnlichen Verbindungen

- Acridine-9-carboxaldehyde

- 9-Chloroacridine

- 9-Aminoacridine hydrochloride monohydrate

Comparison:

- Acridine-9-carboxaldehyde: Similar in structure but differs in the functional group attached to the acridine ring. It is used in different chemical reactions and has distinct applications.

- 9-Chloroacridine: Contains a chlorine atom, making it more reactive in substitution reactions compared to 9-acridinecarboxylic acid hydrate.

- 9-Aminoacridine hydrochloride monohydrate: Contains an amino group, which makes it more suitable for applications in biological systems due to its ability to form hydrogen bonds .

This compound stands out due to its unique combination of properties, making it a versatile compound in various fields of research and industry.

Analyse Chemischer Reaktionen

Oxidation Reactions

ACA hydrate forms primarily via oxidation of 9-acridinecarboxaldehyde (ACL) in aqueous media under dark conditions. Key findings include:

Reaction Mechanism

-

Primary pathway : Oxidation by molecular oxygen (O₂) follows a first-order kinetic model:

ACLk1d,O2ACA hydrate -

Minor pathway : A parallel Cannizzaro-type disproportionation reaction produces ACA hydrate and 9-acridinemethanol (ACM):

2ACLk2dACA hydrate+ACM

Kinetic Data

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| k1d (O₂ oxidation) | 2.6×10−4M−1s−1 | 20°C, pH 7, air-saturated | |

| k2d (Cannizzaro) | 3.1×10−6M−1s−1 | 20°C, pH 7 | |

| ACA yield (dark reaction) | 85–90% of initial ACL | 48 hours |

Photochemical Reactions

ACA hydrate exhibits stability under UV irradiation but forms trace degradation products:

Key Observations

-

Photolysis of ACL in aqueous solutions (λ = 254–365 nm) produces ACA hydrate as the dominant product, with <2% conversion to 9(10H)-acridinone (ACO) .

-

Oxygen saturation minimally affects ACA hydrate photostability, though an unidentified oxygen-dependent byproduct forms at <5% yield .

Quantum Yield

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Φ(ACA hydrate) | 0.032 | pH 7, 25°C, λ = 313 nm | |

| Φ(ACO) | <0.001 | pH 7, 25°C, λ = 313 nm |

Pharmacological Relevance

ACA hydrate is a metabolite of carbamazepine (CBZ), linked to immune-related adverse drug reactions:

Biological Interactions

Eigenschaften

CAS-Nummer |

332927-03-4 |

|---|---|

Molekularformel |

C14H8NO2- |

Molekulargewicht |

222.22 g/mol |

IUPAC-Name |

acridine-9-carboxylate |

InChI |

InChI=1S/C14H9NO2/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H,(H,16,17)/p-1 |

InChI-Schlüssel |

IYRYQBAAHMBIFT-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)O.O |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)[O-] |

Piktogramme |

Irritant |

Synonyme |

NSC 386 Hydrate; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.